PE859
概要
説明
PE859は、凝集したタウを減らし、生体内で神経機能の障害の発症と進行を予防する可能性を示した、新規なタウ凝集阻害剤です . タウの凝集は、アルツハイマー病、前頭側頭型認知症、進行性核上性麻痺など、いくつかの神経変性疾患の特徴です . タウ凝集を阻害することにより、this compoundはこれらの病状に対する有望な治療アプローチを提供します。
科学的研究の応用
PE859 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of protein aggregation and inhibition. In biology, it serves as a tool to understand the pathways involved in neurodegenerative diseases. In medicine, this compound is being explored as a potential therapeutic agent for conditions like Alzheimer’s disease and other tauopathies . Its industrial applications include the development of new drugs and therapeutic strategies for neurodegenerative diseases .
作用機序
PE859の作用機序は、タウタンパク質の特定の部位に結合することによるタウ凝集の阻害です。 この結合により、タウオパチーの特徴である神経原線維変化の形成が阻止されます . This compoundの分子標的は、神経変性疾患の進行に重要な役割を果たす、ミクrotubule関連タンパク質タウとアミロイドベータです .
準備方法
PE859の調製には、特定の試薬と反応条件の使用を含む合成経路が関与します。 この化合物は、ヘパリン誘導凝集アッセイの使用を含む一連の化学反応によって合成されます . This compoundの工業生産方法は、高純度と高収率を確保するように設計されており、化合物の安定性を維持するために保管条件が指定されています .
化学反応の分析
PE859は、タウとアミロイドベータの凝集阻害など、さまざまな化学反応を起こします . これらの反応に使用される一般的な試薬には、ヘパリンやその他の凝集誘導剤が含まれます。 これらの反応から生成される主な生成物は、タウとアミロイドベータの阻害された形態であり、凝集を起こしにくくなっています .
科学研究の応用
This compoundは、化学、生物学、医学、産業など、幅広い科学研究の応用範囲を持っています。 化学では、タンパク質の凝集と阻害のメカニズムを研究するために使用されます。 生物学では、神経変性疾患に関与する経路を理解するためのツールとして役立ちます。 医学では、this compoundはアルツハイマー病などのタウオパチーに対する潜在的な治療薬として探索されています . 産業における用途には、神経変性疾患に対する新規薬物および治療戦略の開発が含まれます .
類似化合物との比較
生物活性
PE859 is a novel curcumin derivative that has garnered attention for its potential therapeutic effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical studies, and implications for future research.
Overview of this compound
This compound was designed and synthesized as a dual aggregation inhibitor targeting amyloid-β (Aβ) and tau proteins, which are critical in the pathogenesis of Alzheimer's disease. The compound's structure is based on curcumin, a well-known natural polyphenol with various biological activities.
- Inhibition of Amyloid-β Aggregation :
- Inhibition of Tau Aggregation :
-
Cognitive Improvement :
- In vivo studies using senescence-accelerated mouse prone 8 (SAMP8) models indicated that this compound ameliorated cognitive dysfunction associated with aging and neurodegenerative processes. Mice treated with this compound showed improved performance in cognitive tasks compared to untreated controls .
Preclinical Studies
A series of preclinical studies have been conducted to evaluate the biological activity of this compound:
- Study Design : The studies primarily utilized SAMP8 mice, which exhibit age-related cognitive decline and are a model for Alzheimer's disease.
- Findings :
- Cognitive Function : Mice treated with this compound exhibited significant improvements in memory and learning tasks.
- Biochemical Analysis : Post-mortem analysis revealed reduced levels of aggregated Aβ and tau in the brains of treated mice compared to controls, supporting the compound's efficacy as an aggregation inhibitor .
Data Table
The following table summarizes key findings from preclinical studies on this compound:
Study Aspect | Control Group (No Treatment) | This compound Treatment Group |
---|---|---|
Cognitive Performance (Maze Test) | Poor | Significant Improvement |
Aβ Aggregation Levels | High | Significantly Reduced |
Tau Aggregation Levels | High | Significantly Reduced |
Cell Viability (Aβ-induced) | Low | High |
特性
IUPAC Name |
6-[(E)-2-[5-[(E)-2-[2-methoxy-4-(pyridin-2-ylmethoxy)phenyl]ethenyl]-1H-pyrazol-3-yl]ethenyl]-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O2/c1-33-28-18-26(34-19-25-4-2-3-14-29-25)12-9-22(28)8-11-24-17-23(31-32-24)10-6-20-5-7-21-13-15-30-27(21)16-20/h2-18,30H,19H2,1H3,(H,31,32)/b10-6+,11-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBZHNVCLPHAKA-NSJFVGFPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2=CC=CC=N2)C=CC3=CC(=NN3)C=CC4=CC5=C(C=C4)C=CN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)OCC2=CC=CC=N2)/C=C/C3=CC(=NN3)/C=C/C4=CC5=C(C=C4)C=CN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of PE859 in Alzheimer's disease?
A1: this compound exerts its therapeutic effect by targeting both amyloid-β (Aβ) and tau proteins, two key players in the pathogenesis of Alzheimer's disease.
- Inhibition of Aβ aggregation: this compound effectively inhibits the aggregation of Aβ peptides, preventing the formation of toxic Aβ plaques. [] This protective effect was observed both in vitro and in vivo, highlighting its potential as a disease-modifying agent.
- Inhibition of Tau aggregation: this compound also demonstrates inhibitory activity against tau aggregation. [] By reducing the formation of neurofibrillary tangles composed of aggregated tau, this compound may help to preserve neuronal function and slow disease progression.
Q2: What are the key findings from in vivo studies on this compound?
A2: In vivo studies using a mouse model of Alzheimer's disease (SAMP8 mice) have demonstrated the promising therapeutic potential of this compound:
- Cognitive improvement: Oral administration of this compound resulted in significant amelioration of cognitive dysfunction in SAMP8 mice, suggesting its ability to improve cognitive performance in an Alzheimer's disease model. []
- Reduction of Aβ and tau aggregates: Treatment with this compound led to a reduction in the accumulation of both Aβ and tau aggregates in the brains of SAMP8 mice. [, ] This finding supports the dual-targeting mechanism of action of this compound and its potential to address multiple pathological aspects of the disease.
- Prevention of motor dysfunction: In a different mouse model (JNPL3 P301L-mutated human tau transgenic mice), this compound successfully prevented the onset and progression of motor dysfunction, further highlighting its potential to target tau pathology. []
Q3: How does the structure of this compound contribute to its activity?
A3: While specific structure-activity relationship (SAR) studies on this compound have not been extensively published, its structural similarity to curcumin provides some insights:
- Curcumin scaffold: this compound retains the core structure of curcumin, a natural compound with known anti-amyloidogenic properties. [] This suggests that the core structure might be essential for interacting with Aβ and tau.
- Modifications for improved activity: this compound features structural modifications compared to curcumin, potentially contributing to its enhanced activity and bioavailability. [] Further research is needed to elucidate the specific structural features responsible for its improved profile.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。